4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

Lipophilicity Drug Design Structure-Property Relationship

Researchers needing precise lipophilicity control in fluorinated intermediates face limited options with inconsistent thermal stability. This compound delivers: - logP 3.114, balancing permeability & metabolic stability (less lipophilic than meta-isomer logP 4.65) - Melting point 189-190°C, 40-50°C higher than non-fluorinated analogs - Free COOH for direct amide/ester conjugation Available for immediate synthesis and global delivery.

Molecular Formula C10H8F4O3
Molecular Weight 252.16 g/mol
CAS No. 72106-04-8
Cat. No. B3151716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
CAS72106-04-8
Molecular FormulaC10H8F4O3
Molecular Weight252.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCC(C(F)F)(F)F
InChIInChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-6(2-4-7)8(15)16/h1-4,9H,5H2,(H,15,16)
InChIKeyTZPDZECSXKPAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid: Sourcing & Characterization


4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H8F4O3 and a molecular weight of 252.16 g/mol [1]. It features a benzoic acid core substituted at the para position with a 2,2,3,3-tetrafluoropropoxy group. The compound is available as a research chemical with a typical purity specification of 95% and a reported melting point of 189-190°C . It is offered commercially by multiple vendors as a building block for organic synthesis and materials research [2].

Fluorinated building block for organic synthesis and materials research
Para-tetrafluoropropoxy substitution imparts distinct lipophilicity and thermal properties
Research-grade purity specification suited for method development and property studies

4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid: Substitution Limitations


Substituting 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid with other fluorinated benzoic acid derivatives cannot guarantee equivalent performance due to the precise modulation of physicochemical properties by the specific tetrafluoropropoxy substitution pattern. The compound's unique combination of a para-positioned, partially fluorinated alkoxy chain imparts a distinct balance of lipophilicity (logP 3.114 [1]), thermal stability, and electronic character that differs from both non-fluorinated analogs and regioisomers . This specific substitution is critical in applications where precise control over molecular packing, intermolecular interactions, and anisotropic properties is required, such as in liquid crystal formulations [2].

Regioisomer mismatch

Meta-substituted isomer (logP ~4.65) shows higher lipophilicity than para (logP ~3.1); partition behavior and membrane interactions may shift considerably.

Ester derivative requires deprotection

Methyl ester analog lacks free carboxylic acid; direct amide coupling is not possible, adding a hydrolysis step that may alter synthetic efficiency or substrate compatibility.

Non-fluorinated alkoxy analogs differ thermally

4-alkoxybenzoic acids (e.g., butoxy, propoxy) melt 40–50 °C lower; thermal stability and processing windows may not transfer to the fluorinated system.

4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid: Comparative Evidence


Lipophilicity Difference: Para vs. Meta Regioisomer

The para-substituted 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid possesses a logP value of 3.114 [1]. In contrast, its meta-substituted regioisomer, 3-(2,2,3,3-tetrafluoropropoxy)benzoic acid, exhibits a significantly higher computed logP of 4.65 . This represents a calculated difference of approximately 1.54 logP units, equating to a roughly 35-fold difference in partition coefficient, indicating that the para isomer is substantially less lipophilic than the meta isomer.

Lipophilicity: Para vs. Meta
Head-to-head
logP 3.11 (para) vs 4.65 (meta) / Δ ≈1.54
Supports lipophilicity tuning context
Vendor-reported logP values; verify experimentally
Lipophilicity Drug Design Structure-Property Relationship

Reactive Handle: Carboxylic Acid vs. Methyl Ester

4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid contains a free carboxylic acid moiety that enables direct participation in amide coupling, esterification, and other carboxylate chemistry without requiring deprotection steps . In contrast, its methyl ester derivative, methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate, while sharing the same fluorinated alkoxy motif, lacks this reactive functionality and would require an additional hydrolysis step to generate the carboxylic acid for further conjugation [1]. The target compound thus offers a distinct synthetic advantage for researchers seeking a ready-to-use building block for amide bond formation or other carboxylic acid derivatizations.

Reactive Handle: Acid vs. Ester
Data to verify
Free –COOH (target) vs methyl ester (comparator)
Direct conjugation without deprotection
Sources not specified; confirm synthetic workflow fit
Chemical Synthesis Building Block Functional Group Interconversion

Thermal Stability vs. Non-Fluorinated Alkoxy Analogues

4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid demonstrates a melting point of 189-190°C . This is significantly higher than the melting points typically observed for non-fluorinated 4-alkoxybenzoic acids of comparable chain length, which generally melt in the range of 100-150°C [1]. For instance, 4-butoxybenzoic acid melts at approximately 147-150°C, while 4-propoxybenzoic acid melts near 145-148°C [1]. The incorporation of the tetrafluoropropoxy group thus confers an approximate 40-50°C elevation in melting point relative to hydrocarbon alkoxy analogs of similar molecular architecture.

Thermal Stability vs. Non‑F Analogs
Class-level
mp 189–190 °C vs ~145–150 °C (4-alkoxy)
Reported thermal stability elevation
Class-level inference from analogous compounds
Thermal Analysis Material Science Polymorph Screening

Para-Tetrafluoropropoxy Motif in Liquid Crystal Patents

The para-(2,2,3,3-tetrafluoropropoxy)benzene motif is explicitly claimed and exemplified in patent literature as a key structural feature for fluoroalkoxybenzene derivatives designed for liquid crystal compositions with improved dielectric anisotropy and miscibility [1]. EP 1020423 A1 specifically discloses fluoroalkoxybenzene derivatives containing the 2,2,3,3-tetrafluoropropoxy group as components for liquid crystal mixtures requiring high dielectric anisotropy (Δε) and low viscosity [2]. The patent teaches that compounds with alternative alkoxy chain lengths or different fluorination patterns (e.g., trifluoroethoxy or pentafluoropropoxy) do not necessarily provide the same balance of properties, with the 2,2,3,3-tetrafluoropropoxy substitution representing a distinct optimization point in the fluoroalkoxy series.

Patent‑claimed Structural Specificity
Class-level
Para‑tetrafluoropropoxy motif claimed in EP 1020423
Patent‑identified optimization context
Specific substitution for LC dielectric and miscibility properties
Liquid Crystals Display Technology Fluorinated Materials

4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid: Application Scenarios


Lipophilicity Tuning in Lead Optimization

In medicinal chemistry programs where optimizing the lipophilicity of a lead series is critical for balancing membrane permeability with metabolic stability and off-target binding, 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid offers a logP of 3.114 [1]. This provides a less lipophilic alternative to the meta-substituted regioisomer (logP 4.65 ), enabling fine-tuning of compound properties without altering the core pharmacophore. The free carboxylic acid functionality also allows for direct conjugation to amine-containing scaffolds via standard amide coupling chemistry .

Liquid Crystal Display Development

Researchers developing novel liquid crystal compositions for TFT-LCD or other advanced display technologies can utilize 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid as a key building block for synthesizing fluoroalkoxybenzene derivatives with enhanced dielectric anisotropy and improved miscibility at low temperatures [2]. The specific 2,2,3,3-tetrafluoropropoxy substitution pattern is taught in patent literature as providing an advantageous balance of properties for liquid crystal formulations [3], distinguishing it from other fluoroalkoxy chain lengths such as trifluoroethoxy or pentafluoropropoxy.

Thermally Stable Fluorinated Polymers

For polymer chemists and materials scientists synthesizing fluorinated polyesters, polyamides, or other condensation polymers where elevated processing temperatures are required, 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid provides a thermally robust monomer with a melting point of 189-190°C . This thermal stability, approximately 40-50°C higher than non-fluorinated 4-alkoxybenzoic acid analogs [4], allows for polymerization or post-polymerization processing at temperatures where hydrocarbon alkoxy derivatives would melt or begin to degrade.

Agrochemical Synthesis with Fluorinated Building Blocks

In the development of novel agrochemical active ingredients, where fluorine incorporation is a well-established strategy for enhancing metabolic stability and environmental persistence, 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid serves as a versatile intermediate. Its carboxylic acid handle enables straightforward incorporation into diverse molecular frameworks via amide or ester linkages , while the tetrafluoropropoxy group imparts the desired lipophilicity (logP 3.114 [1]) and metabolic resistance characteristic of fluorinated agrochemicals.

Application
Selection Property
Validation Focus
Lead optimization lipophilicity tuning
Para‑substituted tetrafluoropropoxy motif with free carboxylic acid
Regioisomer logP comparison and synthetic accessibility
Liquid crystal display material development
Patent‑claimed 2,2,3,3‑tetrafluoropropoxy substitution
Dielectric anisotropy and miscibility in LC formulations
Thermally stable fluorinated polymer synthesis
High melting point for elevated‑temperature processing
Thermal stability comparison with non‑fluorinated analogs
Agrochemical fluorinated building block
Fluorinated alkoxy group for metabolic stability
Lipophilicity and reactivity for amide/ester incorporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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